Cas no 35850-29-4 (Benzene,1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]-)
35850-29-4 structure
Product Name:Benzene,1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]-
Numero CAS:35850-29-4
MF:C12H6Cl4OS
MW:340.052438259125
CID:306412
PubChem ID:198155
Update Time:2025-04-19
Benzene,1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]-
- 1,2,4-trichloro-5-(4-chlorophenyl)sulfinylbenzene
- p-Chlorophenyl 2,4,5-trichlorophenyl sulfoxide
- V 110
- 35850-29-4
- DTXSID8037625
- AHI9T7EDX6
- Sulfoxide, p-chlorophenyl 2,4,5-trichlorophenyl
- CHEMBL1865482
- 1,2,4-Trichloro-5-[(4-chlorophenyl)sulfinyl]benzene #
- UNII-AHI9T7EDX6
- TETRASUL SULFOXIDE)
- NCGC00163846-01
- 2,4,5,4'-Tetrachlorodiphenylsulfoxide
- Benzene, 5-((4-chlorophenyl)sulfinyl)-1,2,4-trichloro-
- BENZENE, 1,2,4-TRICHLORO-5-((4-CHLOROPHENYL)SULFINYL)-
- IEPUYXNXNXZXRP-UHFFFAOYSA-N
- V-110
- 1,2,4-Trichloro-5-((4-chlorophenyl)sulfinyl)benzene
- Tetrasul sulfoxide
- BRN 2139533
- NS00122189
- Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]-
- V110
- 2,4,5,4'-Tetrachlorophenylsulphoxide
- 5-((4-Chlorophenyl)sulfinyl)-1,2,4-trichlorobenzene
- Q27273926
-
- Inchi: 1S/C12H6Cl4OS/c13-7-1-3-8(4-2-7)18(17)12-6-10(15)9(14)5-11(12)16/h1-6H
- Chiave InChI: IEPUYXNXNXZXRP-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C(=CC=1S(C1C=CC(=CC=1)Cl)=O)Cl)Cl
Proprietà calcolate
- Massa esatta: 337.88958
- Massa monoisotopica: 337.889
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 307
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5.2
- Superficie polare topologica: 36.3Ų
Proprietà sperimentali
- Densità: 1.65
- Punto di ebollizione: 465.9°Cat760mmHg
- Punto di infiammabilità: 235.5°C
- Indice di rifrazione: 1.704
- PSA: 23.06
Benzene,1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]- Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
35850-29-4 (Benzene,1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso